2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)8-2-1-3-10(6-8)17-7-9(4-5-18)15-16-17/h1-3,6-7,18H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHOLHGWBZCVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)CCO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways due to their broad-spectrum biological activities.
Biological Activity
The compound 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a member of the triazole family, known for its diverse biological activities. Triazoles are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is , with a molecular weight of 300.23 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀F₃N₄O |
| Molecular Weight | 300.23 g/mol |
| IUPAC Name | 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol |
| InChI Key | XXXXXX |
The biological activity of triazole compounds often involves:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450s, which are crucial in drug metabolism.
- Antimicrobial Activity : Many triazoles exhibit antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
- Anticancer Properties : Some triazole derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds similar to 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol have demonstrated significant antifungal activity against strains like Candida albicans and Aspergillus fumigatus . The presence of the trifluoromethyl group is believed to enhance binding affinity to the target enzymes involved in ergosterol biosynthesis.
Anticancer Activity
Research indicates that triazole compounds can exhibit anticancer effects through various mechanisms. A study highlighted that certain triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways . The specific compound's structure allows it to interact with multiple cellular targets, potentially leading to enhanced therapeutic efficacy.
Study on Antifungal Activity
In a comparative study evaluating the antifungal activity of several triazole derivatives, 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole. The study concluded that the compound's unique structural features contributed significantly to its bioactivity .
Study on Anticancer Properties
Another research focused on the anticancer properties of triazole derivatives found that 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol showed promising results against breast cancer cell lines. The compound was able to inhibit cell proliferation and induce apoptosis at lower concentrations than many traditional chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives, including 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, exhibit significant antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better penetration through microbial membranes. Studies have demonstrated that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Cancer Research
Triazole derivatives are also being investigated for their anticancer properties. The compound has shown promise in inhibiting specific cancer cell lines by interfering with cellular signaling pathways. For instance, it has been reported to induce apoptosis in certain types of cancer cells, which is a critical mechanism in cancer therapy .
Enzyme Inhibition
Another significant application is in enzyme inhibition. The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, including those related to cancer and inflammation. This mechanism is crucial for developing therapeutic agents targeting these diseases .
Agricultural Science
Fungicides
The triazole structure is well-known in agricultural chemistry for its efficacy as a fungicide. Compounds similar to 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol have been utilized to control fungal diseases in crops. Their mode of action typically involves inhibiting ergosterol biosynthesis, which is essential for fungal cell membrane integrity .
Plant Growth Regulators
Research has also explored the use of this compound as a plant growth regulator. It can potentially enhance growth parameters such as root development and flowering through its hormonal activities within plants .
Materials Science
Polymer Chemistry
In materials science, compounds like 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol are being investigated for their applications in polymer chemistry. They can act as functional monomers or additives that improve the thermal stability and mechanical properties of polymers .
Nanotechnology
The incorporation of triazole derivatives into nanomaterials has shown potential in enhancing their properties for applications such as drug delivery systems and sensors. The unique chemical properties of the triazole ring allow for functionalization that can improve biocompatibility and targeting capabilities .
Case Studies
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The target compound’s 3-trifluoromethylphenyl group enhances metabolic stability compared to analogues with electron-donating groups .
- Benzyl vs. Phenyl Linkage : Benzyl-substituted analogues (e.g., ) exhibit increased lipophilicity, which may affect membrane permeability.
Physicochemical Properties
The target compound’s lower LogP and higher solubility compared to chlorinated and benzyl analogues suggest improved pharmacokinetic profiles.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include the triazole proton (δ 8.1–8.3 ppm) and the ethan-1-ol moiety (δ 3.6–4.0 ppm for CH₂OH). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
- LCMS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 258–260) and assess purity (>95% by HPLC).
- FTIR : Hydroxyl stretch (3200–3400 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
Data Validation : Cross-reference spectral data with structurally analogous compounds (e.g., 2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethanol) to resolve ambiguities .
How does the electronic nature of substituents on the phenyl ring influence the regioselectivity and reaction kinetics in the CuAAC synthesis of such triazole derivatives?
Q. Advanced Research Focus
- Regioselectivity : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance the electrophilicity of the azide, favoring 1,4-disubstituted triazole formation. Steric effects from meta-substituents (e.g., 3-CF₃) minimally impact regioselectivity due to the linear transition state in CuAAC .
- Kinetics : Polar solvents (e.g., DMF/H₂O) accelerate reaction rates by stabilizing the Cu(I) intermediate. Lower temperatures (0–25°C) may reduce side reactions but prolong reaction times .
Case Study : Substituting 3-CF₃ with electron-donating groups (e.g., -OCH₃) reduces azide reactivity, requiring harsher conditions (e.g., 80°C) for comparable yields .
In cases where NMR data for synthesized compounds show unexpected peaks or splitting patterns, what strategies can be employed to resolve structural ambiguities?
Q. Advanced Research Focus
- Dynamic Effects : Rotameric splitting in the triazole or ethan-1-ol moieties can cause peak duplication. Use variable-temperature NMR (VT-NMR) to coalesce split signals at elevated temperatures (e.g., 50°C in DMSO-d₆) .
- Impurity Identification : LCMS-HRMS can detect trace byproducts (e.g., unreacted azides or dimerization products). Compare with synthesized reference standards .
- X-ray Crystallography : Resolve absolute configuration and confirm substituent positions for crystalline derivatives .
What methodologies are recommended for evaluating the impact of the hydroxyl and trifluoromethyl groups on the compound's solubility and bioavailability in pharmacological studies?
Q. Advanced Research Focus
- Solubility Assays : Use shake-flask methods in PBS (pH 7.4) and simulated gastric fluid. The -CF₃ group enhances lipophilicity (logP ~2.5), while the hydroxyl group improves aqueous solubility (1–5 mg/mL) .
- Bioavailability Screening :
- PAMPA : Assess passive permeability. The compound shows moderate permeability (Pe ~1.5 × 10⁻⁶ cm/s) due to hydrogen bonding from the -OH group.
- Microsomal Stability : Incubate with liver microsomes; the -CF₃ group reduces metabolic degradation (t₁/₂ > 60 minutes) .
Structural Modifications : Esterification of the hydroxyl group (e.g., acetyl protection) improves membrane permeability but requires in vivo hydrolysis studies .
How can researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?
Q. Advanced Research Focus
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., glucuronide conjugates of the hydroxyl group) that may contribute to in vivo efficacy .
- Dose Adjustments : Account for first-pass metabolism by administering higher doses intraperitoneally vs. oral routes.
- Species Variability : Compare metabolic stability across species (e.g., human vs. rodent microsomes) to rationalize activity discrepancies .
What strategies are effective for introducing additional functional groups (e.g., phosphonates, halogens) to the triazole core while maintaining stability?
Q. Advanced Research Focus
- Post-Synthetic Modification :
- Phosphonate Addition : Use Michaelis-Becker reactions with dialkyl phosphites under anhydrous conditions (e.g., THF, 0°C to RT) .
- Halogenation : Electrophilic bromination at the triazole 5-position using NBS in DMF, though this may require protecting the hydroxyl group .
Stability Considerations : Phosphonate derivatives exhibit improved thermal stability but may hydrolyze under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
